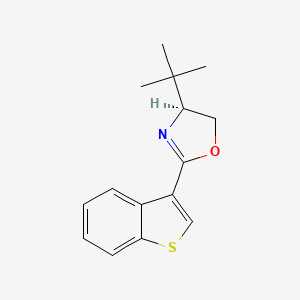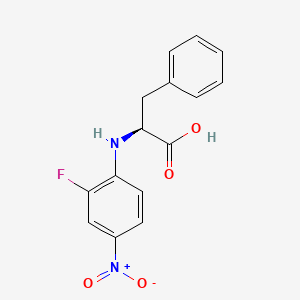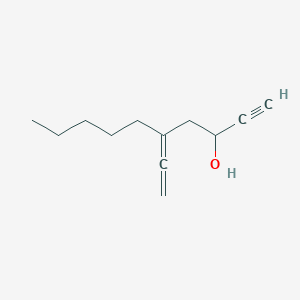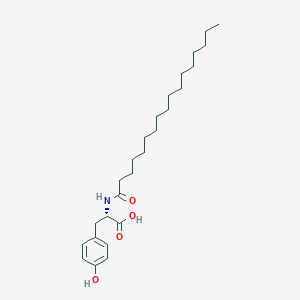
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole: is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the benzothiophene moiety and the tert-butyl group in its structure makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate oxazoline, which is then subjected to further cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems and advanced purification techniques, such as chromatography, would also be essential to ensure the compound meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with different functional groups, while reduction could produce various dihydro-oxazole compounds.
科学的研究の応用
Chemistry
In chemistry, (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the benzothiophene moiety suggests it could interact with biological targets, making it a candidate for drug discovery and development. Studies might focus on its effects on specific enzymes, receptors, or cellular pathways.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety could play a crucial role in binding to these targets, while the oxazole ring might influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- (4S)-2-(1-benzothiophen-3-yl)-4-methyl-4,5-dihydro-1,3-oxazole
- (4S)-2-(1-benzothiophen-3-yl)-4-ethyl-4,5-dihydro-1,3-oxazole
- (4S)-2-(1-benzothiophen-3-yl)-4-isopropyl-4,5-dihydro-1,3-oxazole
Uniqueness
The uniqueness of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole lies in the presence of the tert-butyl group, which can significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the oxazole ring.
特性
CAS番号 |
497866-80-5 |
|---|---|
分子式 |
C15H17NOS |
分子量 |
259.4 g/mol |
IUPAC名 |
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H17NOS/c1-15(2,3)13-8-17-14(16-13)11-9-18-12-7-5-4-6-10(11)12/h4-7,9,13H,8H2,1-3H3/t13-/m1/s1 |
InChIキー |
OFBNHUXHSKUNFN-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CSC3=CC=CC=C32 |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=CSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)







![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)

